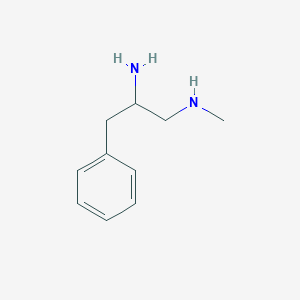

(2-氨基-3-苯基丙基)(甲基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Amino-3-phenylpropyl)(methyl)amine is a chemical compound with the molecular formula C10H16N2 . It is used for research purposes.

Synthesis Analysis

The synthesis of amines like (2-Amino-3-phenylpropyl)(methyl)amine can be achieved through various methods. One common method involves the alkylation of primary amines with halogenoalkanes . This process can lead to a mixture of products, including secondary and tertiary amines, and quaternary ammonium salts . Another method is reductive amination of aldehydes or ketones .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner . The C–N–C bond angles are close to the 109° tetrahedral value .Chemical Reactions Analysis

Amines can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical and Chemical Properties Analysis

Amines have a variety of physical and chemical properties. They have higher boiling points than alkanes of similar molecular weight . Amines with fewer than five carbon atoms are generally water-soluble . They can form hydrogen bonds and are highly associated .科学研究应用

合成新的脲基糖

(B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993): 使用氨基酸酯,包括与(2-氨基-3-苯基丙基)(甲基)胺相关的酯,在脲基糖的合成中得到了报道,为潜在应用提供了新颖的衍生物。

使用钴氧化物纳米颗粒进行还原胺化反应

(T. Senthamarai等,2018): 本文讨论了N-甲基和N-烷基胺的合成,这些胺在结构上与(2-氨基-3-苯基丙基)(甲基)胺相关。该研究强调了它们在生命科学分子中的重要性以及开发成本效益的合成方法。

对轻钢的腐蚀抑制

(Y. Boughoues et al., 2020): 合成了四种与(2-氨基-3-苯基丙基)(甲基)胺在结构上相似的胺衍生物化合物,并对其在轻钢腐蚀抑制性能进行了评估,显示出在这一领域具有显著潜力。

均相催化氨基羰化反应

(A. Takács等,2007): 该研究探讨了在钯催化下使用一次和二次胺进行氨基羰化反应,与合成类似于(2-氨基-3-苯基丙基)(甲基)胺的化合物及其在创造生物重要分子方面的应用相关。

合成胺基化硅

(Erick Soto-Cantu et al., 2012): 本研究描述了胺基化硅的合成和表征,展示了胺化合物在创造用于各种基础研究和应用的材料中的应用。

安全和危害

作用机制

Target of Action

The primary targets of (2-Amino-3-phenylpropyl)(methyl)amine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in protein digestion and other physiological processes.

Mode of Action

It’s likely that the compound interacts with these enzymes, potentially altering their activity .

Biochemical Pathways

Given its targets, it may influence pathways related to protein digestion and metabolism .

Result of Action

Given its targets, it may influence processes related to protein digestion and metabolism .

属性

IUPAC Name |

1-N-methyl-3-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGVHZUNENZGJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2378076.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378077.png)

![2-chloro-N-(2,4-difluorophenyl)-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2378079.png)